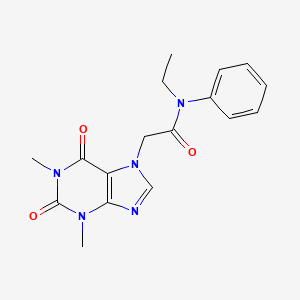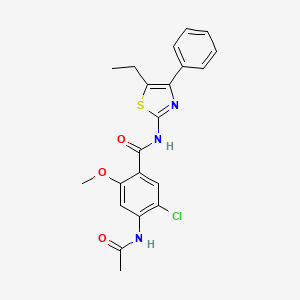![molecular formula C25H29ClN4O2 B11163442 N~2~-{6-[4-(3-chlorophenyl)piperazino]-6-oxohexyl}-1H-indole-2-carboxamide](/img/structure/B11163442.png)
N~2~-{6-[4-(3-chlorophenyl)piperazino]-6-oxohexyl}-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-1H-indole-2-carboxamide is a complex organic compound that has garnered significant interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperazine ring substituted with a 3-chlorophenyl group, an indole moiety, and a carboxamide group. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-1H-indole-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The synthesis begins with the preparation of 1-(3-chlorophenyl)piperazine through the reaction of 3-chloroaniline with piperazine under reflux conditions.
Attachment of the Hexyl Chain: The next step involves the alkylation of the piperazine intermediate with 6-bromohexanone to form the 6-oxohexyl derivative.
Coupling with Indole-2-carboxylic Acid: The final step is the coupling of the 6-oxohexyl derivative with indole-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-1H-indole-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring, where the 3-chlorophenyl group can be replaced with other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives with different functional groups.
Scientific Research Applications
N-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-1H-indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific receptors or enzymes.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
- N-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-1H-indole-2-carboxamide shares structural similarities with other compounds containing piperazine, indole, and carboxamide groups.
- Examples include N-{6-[4-(2-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-1H-indole-2-carboxamide and N-{6-[4-(4-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-1H-indole-2-carboxamide.
Uniqueness
- The unique combination of the 3-chlorophenyl group with the piperazine and indole moieties gives N-{6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl}-1H-indole-2-carboxamide distinct chemical and biological properties.
- Its specific structure allows for selective interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C25H29ClN4O2 |
|---|---|
Molecular Weight |
453.0 g/mol |
IUPAC Name |
N-[6-[4-(3-chlorophenyl)piperazin-1-yl]-6-oxohexyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C25H29ClN4O2/c26-20-8-6-9-21(18-20)29-13-15-30(16-14-29)24(31)11-2-1-5-12-27-25(32)23-17-19-7-3-4-10-22(19)28-23/h3-4,6-10,17-18,28H,1-2,5,11-16H2,(H,27,32) |
InChI Key |
ZMHKKWOEIMWBCZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C(=O)CCCCCNC(=O)C3=CC4=CC=CC=C4N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-(4-Oxo-3,4-dihydro-1,2,3-benzotriazin-3-YL)propanamido]propanoic acid](/img/structure/B11163359.png)
![1-butyl-5-oxo-N-(4-{[2-(propan-2-ylcarbamoyl)phenyl]carbamoyl}phenyl)pyrrolidine-3-carboxamide](/img/structure/B11163367.png)

![1-ethyl-N~3~-(4-hydroxyphenethyl)-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxamide](/img/structure/B11163378.png)
![3-hexyl-7-[2-(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B11163380.png)
![7-[(4-chloro-2-fluorobenzyl)oxy]-6-methyl-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B11163382.png)
![7-[(4-Chlorophenyl)methoxy]-4-phenylchromen-2-one](/img/structure/B11163384.png)
![trans-N-(2,4-difluorophenyl)-4-[(4-oxoquinazolin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11163391.png)
![N-(4-methoxyphenyl)-2-[(2-phenoxybutanoyl)amino]benzamide](/img/structure/B11163397.png)

![2-(phenylsulfonyl)-N-{4-[(tetrahydrofuran-2-ylmethyl)sulfamoyl]phenyl}acetamide](/img/structure/B11163414.png)
![6-[5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-5-hydroxy-3,4,7-trimethyl-2H-chromen-2-one](/img/structure/B11163416.png)
![Ethyl 2-{[(phenylsulfonyl)acetyl]amino}benzoate](/img/structure/B11163429.png)

